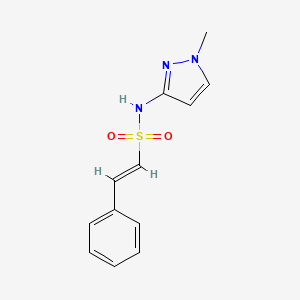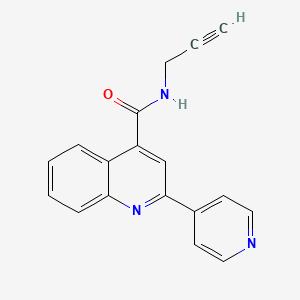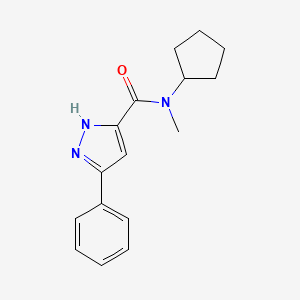
N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide, also known as MPPES, is a chemical compound that has been widely studied for its potential applications in scientific research. MPPES is a sulfonamide derivative that contains a pyrazole ring and a phenylethene moiety. It has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Applications De Recherche Scientifique
N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit interesting biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mécanisme D'action
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide is not fully understood. However, it has been proposed that N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide may exert its biological effects by modulating various signaling pathways in cells. For example, N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has also been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been found to exhibit interesting biochemical and physiological effects. For example, N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines in cells. N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has also been found to inhibit the growth and proliferation of cancer cells. Additionally, N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit interesting biological activities. However, N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide also has some limitations. For example, its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
Orientations Futures
There are several future directions for research on N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide. One potential area of research is the development of N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide-based fluorescent probes for the detection of metal ions in biological systems. Another potential area of research is the investigation of the potential anti-inflammatory and anti-cancer properties of N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide in vivo. Additionally, further studies are needed to characterize the potential toxicity and side effects of N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide.
Méthodes De Synthèse
N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide has been synthesized using various methods, including the reaction of 1-methyl-3-(phenylsulfonyl)-1H-pyrazole with phenylacetylene. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is purified using column chromatography and characterized using spectroscopic techniques, such as NMR and IR spectroscopy.
Propriétés
IUPAC Name |
(E)-N-(1-methylpyrazol-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-15-9-7-12(13-15)14-18(16,17)10-8-11-5-3-2-4-6-11/h2-10H,1H3,(H,13,14)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDAKZKOQCZTTH-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-1H-pyrazol-3-yl)-2-phenylethene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-N-(1-adamantylcarbamoyl)-2-[(9-oxo-10H-acridin-2-yl)oxy]propanamide](/img/structure/B7470367.png)
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B7470375.png)
![2-[4-(1-Methylimidazol-2-yl)piperazine-1-carbonyl]chromen-4-one](/img/structure/B7470385.png)



![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)
![1-(2,3-Dihydroindol-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7470421.png)

![N-(2,6-dimethylphenyl)-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470445.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)

